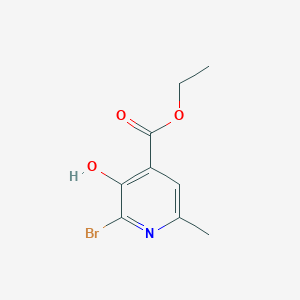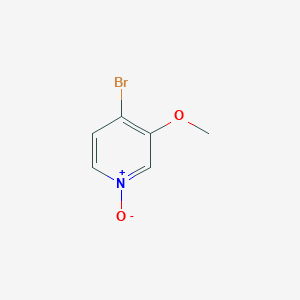![molecular formula C16H12BrN3O2 B13920542 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is a chemical compound with the molecular formula C15H10BrN3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves a multi-step process:
Preparation of 3-Bromo-5-methoxypyridine: This step involves the bromination of 5-methoxypyridine using bromine in the presence of a suitable solvent like dichloromethane.
Formation of 4-[(4-methoxyphenyl)methoxy]pyrazole: This intermediate is synthesized by reacting 4-methoxybenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate.
Cyclization and Nitrile Formation: The final step involves the cyclization of the intermediate with 3-bromo-5-methoxypyridine in the presence of a nitrile source like acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photonics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 4-Bromo-6-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile
Uniqueness
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to the presence of the 4-[(4-methoxyphenyl)methoxy] group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and selectivity .
Propriétés
Formule moléculaire |
C16H12BrN3O2 |
|---|---|
Poids moléculaire |
358.19 g/mol |
Nom IUPAC |
6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O2/c1-21-14-4-2-11(3-5-14)10-22-15-6-13(17)9-20-16(15)12(7-18)8-19-20/h2-6,8-9H,10H2,1H3 |
Clé InChI |
OHVPXHOAAUMTIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=CC(=CN3C2=C(C=N3)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



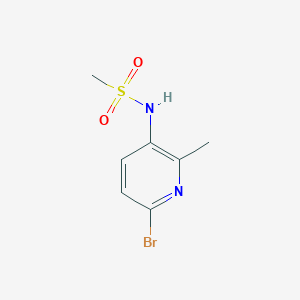
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)

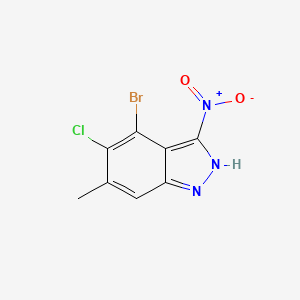
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)
![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
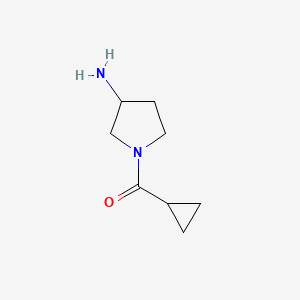

![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
